![molecular formula C18H19N3O3 B3863014 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3863014.png)
2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
Overview
Description
2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, also known as MBHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MBHA is a synthetic compound that was first synthesized in the early 2000s. Since then, several studies have been conducted to explore its properties and potential applications.
Scientific Research Applications
2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Several studies have been conducted to explore the potential therapeutic applications of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide. For instance, 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is not fully understood. However, several studies have suggested that 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide exerts its anti-tumor activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body. 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to exhibit several biochemical and physiological effects. For instance, 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties. Additionally, 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is its relatively simple synthesis method, which can be carried out in a laboratory setting. Additionally, 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide. One potential direction is the development of novel derivatives of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide in vivo.
Conclusion:
In conclusion, 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to exhibit anti-tumor activity, anti-inflammatory and anti-oxidant properties, and low toxicity towards normal cells. While there are limitations to its use, such as limited solubility in water, the potential applications of 2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide in the treatment of various diseases make it an interesting compound for further research.
properties
IUPAC Name |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(15-6-4-3-5-7-15)20-17(22)18(23)21-19-12-14-8-10-16(24-2)11-9-14/h3-13H,1-2H3,(H,20,22)(H,21,23)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJAAKOLYLYBKM-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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